molecular formula C18H45NiP3 B14663410 Nickel--triethylphosphane (1/3) CAS No. 51340-83-1

Nickel--triethylphosphane (1/3)

Cat. No.: B14663410
CAS No.: 51340-83-1
M. Wt: 413.2 g/mol
InChI Key: DRJOTQNPAMOTML-UHFFFAOYSA-N
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Description

Significance of Low-Valent Nickel Complexes in Catalysis Research

Low-valent nickel complexes are of paramount importance in modern catalysis research, primarily due to their ability to participate in a wide array of chemical reactions, including cross-coupling, cyclotrimerization, and hydrogenation. digitellinc.comacs.orgmdpi.com Nickel's ability to exist in multiple oxidation states, particularly Ni(0), Ni(I), Ni(II), and Ni(III), allows for diverse catalytic cycles that can be tailored for specific chemical transformations. digitellinc.comillinois.edu

One of the most significant areas of application for low-valent nickel complexes is in cross-coupling reactions, which are fundamental to the construction of complex organic molecules. digitellinc.com Nickel catalysts have shown remarkable efficacy in reactions such as the Suzuki-Miyaura, Kumada, and Buchwald-Hartwig couplings. digitellinc.comchemrxiv.org A key feature of nickel catalysts is their capacity to engage in one-electron chemistry, involving paramagnetic Ni(I) and Ni(III) intermediates. This characteristic has been instrumental in the development of cross-coupling reactions that involve alkyl substrates, which are often challenging for other transition metal catalysts. digitellinc.com While Ni(II) or Ni(0) complexes are commonly used as pre-catalysts, the actual catalytic cycle often involves the less stable Ni(I) and Ni(III) states. digitellinc.comillinois.edu The development of well-defined and thermally stable Ni(I) sources with exchangeable ancillary ligands remains a significant area of research to better understand and control these catalytic processes. digitellinc.com

The ligands coordinated to the nickel center are critical in determining the catalyst's activity and selectivity. Phosphine (B1218219) ligands, in particular, are widely used to tune the electronic and steric environment of the nickel atom. acs.orgnih.gov For instance, in the cyclotrimerization of alkynes, phosphine-based nickel catalysts generally favor the formation of benzene (B151609) derivatives. acs.org The specific phosphine ligand can influence the regioselectivity of the reaction, as seen in the formation of different naphthalene (B1677914) isomers depending on the steric bulk of the substituents. acs.org

Furthermore, low-valent nickel complexes have been investigated for their role in small molecule activation. For example, nickel(0) complexes can react with carbon dioxide and carbon disulfide, forming η2-adducts. researchgate.net These reactions are relevant to the development of catalysts for CO2 utilization and other important industrial processes. The reactivity of nickel carbonyl species supported by pincer ligands has also been studied, particularly in the context of C-C coupling reactions relevant to biological systems like acetyl coenzyme A synthase. rsc.org

The table below summarizes some key catalytic applications of low-valent nickel complexes.

Catalytic ReactionType of Nickel ComplexSubstratesProductsRef.
Kumada CouplingNickel(II) with PSP ligandsSterically demanding substratesCoupled organic molecules chemrxiv.org
Alkyne CyclotrimerizationNickel(0) with phosphine ligandsTerminal alkynes1,2,4-substituted benzenes acs.org
Suzuki-Miyaura CouplingNickel(0) with NHC and phosphite (B83602) ligandsAryl tosylatesBiaryls uwa.edu.au
CarboiodinationNiI2 with P(OEt)3Alkenes and alkynesIodo-tetrahydronaphthalenes researchgate.net
Ethylene DimerizationNickel(II) with phosphine ligandsEthyleneButene-1 google.com

Historical Context of Triethylphosphane Ligands in Nickel Chemistry

The use of triethylphosphane (PEt3) as a ligand in nickel chemistry has a rich history. Early work focused on the synthesis and characterization of various nickel-triethylphosphane complexes. For example, the zerovalent complex tetrakis(triethylphosphane)nickel(0), Ni(PEt3)4, can be prepared from the reaction of bis(1,5-cyclooctadiene)nickel(0) (B103923) with triethylphosphane. acs.org This complex serves as a precursor to other important nickel(0) species. For instance, vacuum thermolysis of Ni(PEt3)4 leads to the formation of tris(triethylphosphane)nickel(0), Ni(PEt3)3. acs.org

The reactivity of these early complexes was also explored. Protonation of Ni(PEt3)4 with ethanol (B145695) was found to produce cationic hydride complexes of the type [HNi(PEt3)3]+. acs.org These fundamental studies laid the groundwork for understanding the behavior of nickel-triethylphosphane complexes and their potential in catalysis.

Over the years, the synthesis of nickel-triethylphosphane complexes has been refined. For instance, high-yield syntheses for nickel(I) halide complexes of the type ((i)Pr3P)2NiX (where X = Cl, Br, I) have been established through the comproportionation of the corresponding nickel(II) and nickel(0) species. researchgate.net Although this example uses triisopropylphosphine, the synthetic strategies are often applicable to other trialkylphosphines like triethylphosphane.

The structure of these complexes has also been a subject of investigation. The first solid-state structural determination of a homoleptic nickel(0) trialkylphosphine complex was for tetrakis(triethylphosphine)nickel(0). acs.org Such structural data is crucial for understanding the bonding and reactivity of these compounds.

The development of nickel-phosphine chemistry has also been driven by the need for more efficient and selective catalysts. This has led to the exploration of a wide range of phosphine ligands with varying electronic and steric properties. nih.gov Triethylphosphane, being a relatively simple and commercially available ligand, has often served as a benchmark for comparing the performance of more complex and "bespoke" ligands in catalytic applications. digitellinc.comnih.gov The ability to systematically modify phosphine ligands allows for the fine-tuning of a catalyst's performance in reactions such as cross-coupling and hydroacylation. acs.orgnih.gov

The table below provides a timeline of key developments in the history of nickel-triethylphosphane and related phosphine complexes.

Year of PublicationKey DevelopmentCompound(s) StudiedSignificanceRef.
1976Preparation and reactions of zerovalent nickel-triethylphosphane complexes.Ni(PEt3)4, Ni(PEt3)3Established fundamental synthetic routes and reactivity patterns. acs.orgacs.org
1977Crystal and molecular structure of a nickel(I) phosphine complex.[Ni(P(CH3)3)4]B(C6H5)4Provided early structural insights into low-valent nickel-phosphine complexes. acs.org
1994First solid-state structure of a homoleptic nickel(0) trialkylphosphine complex.Tetrakis(triethylphosphine)nickel(0)Confirmed the tetrahedral geometry of this fundamental complex. acs.org
2002Online publication of early work on Ni(0)-PEt3 complexes.Ni(PEt3)4, Pd(PEt3)4, Pt(PEt3)4Increased accessibility to foundational research in the field. acs.org
2024Study of PSP-coordinated nickel(II) complexes for Kumada coupling.[NiHal2(PSP)]Demonstrated the continued relevance of phosphine-type ligands in developing new catalysts. chemrxiv.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

51340-83-1

Molecular Formula

C18H45NiP3

Molecular Weight

413.2 g/mol

IUPAC Name

nickel;triethylphosphane

InChI

InChI=1S/3C6H15P.Ni/c3*1-4-7(5-2)6-3;/h3*4-6H2,1-3H3;

InChI Key

DRJOTQNPAMOTML-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)CC.CCP(CC)CC.CCP(CC)CC.[Ni]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Routes to Nickel(0) Tris(triethylphosphane) Complexes

The preparation of Ni(0) complexes stabilized by triethylphosphane ligands is crucial for their application in catalysis, where the electron-rich, low-valent nickel center is key to reactivity. Two principal strategies are employed: the displacement of weakly bound ligands from a Ni(0) precursor and the reduction of higher oxidation state nickel salts in the presence of triethylphosphane.

Ligand Exchange Reactions from Nickel(0) Sources

A common and effective method for the synthesis of nickel(0)-triethylphosphane complexes involves the displacement of labile ligands from a pre-existing Ni(0) source. A widely used precursor for this purpose is bis(1,5-cyclooctadiene)nickel(0) (B103923), [Ni(cod)₂]. wikipedia.org The cyclooctadiene (cod) ligands in [Ni(cod)₂] are readily displaced by stronger donor ligands like triethylphosphane. The reaction stoichiometry can be controlled to produce complexes with varying numbers of PEt₃ ligands, such as the highly reactive tris(triethylphosphane)nickel(0), [Ni(PEt₃)₃].

The synthesis is typically carried out by reacting [Ni(cod)₂] with a stoichiometric amount of triethylphosphane in an inert solvent like toluene. The progress of the reaction can be monitored by spectroscopic techniques, such as ³¹P NMR, to observe the formation of the desired nickel-phosphine complex. The displacement of the cod ligand is driven by the formation of the thermodynamically more stable nickel-phosphorus bonds.

A bottom-up synthetic approach has also been utilized in the formation of nickel-selenium-triethylphosphane nanoclusters, where [Ni(cod)₂] is reacted with PEt₃ and other reagents, demonstrating the utility of this ligand exchange methodology in the construction of complex inorganic frameworks. acs.org

Reductive Synthesis Approaches to Nickel(0) Species

An alternative and often more practical route to Ni(0)-triethylphosphane complexes involves the in-situ reduction of Ni(II) precursors in the presence of triethylphosphane ligands. This method obviates the need for handling the often air-sensitive and thermally unstable [Ni(cod)₂]. Common Ni(II) starting materials include nickel(II) chloride (NiCl₂) and nickel(II) acetylacetonate (B107027) [Ni(acac)₂]. wikipedia.org

A variety of reducing agents can be employed, with the choice often depending on the specific Ni(II) precursor and the desired purity of the final product. For instance, the reduction of nickel(II) acetylacetonate in the presence of triethylphosphane can be achieved using organoaluminum reagents like triethylaluminum (B1256330) (AlEt₃). wikipedia.org

Another common approach is the use of metallic reducing agents such as zinc (Zn) or manganese (Mn) powder. encyclopedia.pub These heterogeneous reductions are often facilitated by the addition of activating agents. For example, treatment of zinc dust with dilute hydrochloric acid can remove surface oxides and enhance its reductive capabilities. encyclopedia.pub The general scheme for this synthesis involves the coordination of triethylphosphane to the Ni(II) center, followed by reduction to the Ni(0) state.

Hydride sources, such as diisobutylaluminium hydride (DIBAL-H) or various silanes, can also serve as effective reducing agents for the synthesis of Ni(0) complexes from Ni(II) precursors. encyclopedia.pub The reaction of a Ni(II) halide with a hydride donor can lead to the formation of a transient nickel-hydride species, which then reductively eliminates H₂ to yield the desired Ni(0) complex.

Generation of Higher Oxidation State Nickel-Triethylphosphane Species

While Ni(0) complexes are central to many catalytic applications, nickel-triethylphosphane species in higher oxidation states, particularly Ni(I) and Ni(II), are also of significant interest as they can be key intermediates in catalytic cycles or serve as stable, well-defined precatalysts.

Stoichiometric Synthesis of Nickel(I) and Nickel(II) Intermediates

The synthesis of Ni(II)-triethylphosphane complexes is often straightforward. A common method involves the direct reaction of a nickel(II) halide salt, such as nickel(II) chloride, with the stoichiometric amount of triethylphosphane in a suitable solvent. This can lead to the formation of complexes like dichlorobis(triethylphosphine)nickel(II), [NiCl₂(PEt₃)₂]. researchgate.net

The synthesis of Ni(I)-triethylphosphane complexes is more challenging due to their propensity to disproportionate. However, several synthetic strategies have been developed. One effective method is the comproportionation of a Ni(0) and a Ni(II) species. For example, reacting a Ni(0) complex with a Ni(II) halide in the presence of triethylphosphane can lead to the formation of a Ni(I) halide complex. A high-yield synthesis of bis(triisopropylphosphine)nickel(I) halides has been achieved through the comproportionation of the corresponding Ni(II) dihalide and a Ni(0)-ethylene complex, a method that could be adapted for triethylphosphane ligands. nih.gov

Oxidative addition of aryl halides to a Ni(0) center is another important route to higher oxidation state complexes. The reaction of tetrakis(triethylphosphine)nickel(0), [Ni(PEt₃)₄], with substituted aryl halides can lead to the formation of either Ni(II) aryl halide complexes, [Ni(Ar)X(PEt₃)₂], or paramagnetic Ni(I) halide complexes, [NiX(PEt₃)₃]. acs.orgnih.gov The product distribution is often dependent on the nature of the aryl halide and the reaction conditions.

More recently, the use of tribromide salts has emerged as a method for the synthesis of Ni(I)-bromide complexes. ucla.edu This oxidative approach allows for the generation of well-defined Ni(I) precursors which can then be used to synthesize a variety of other Ni(I) complexes through ligand displacement reactions.

Electrochemical Generation of Redox-Active Species

Electrochemical methods offer a powerful and clean alternative for the generation of redox-active nickel-triethylphosphane species. By controlling the applied potential, it is possible to selectively generate Ni(0), Ni(I), or Ni(II) complexes in solution.

The electrochemical reduction of Ni(II) complexes is a common strategy for generating Ni(0) species in situ for catalytic applications. For instance, the electrolysis of a solution containing a Ni(II) salt and triethylphosphane can produce the corresponding Ni(0) complex at the cathode. This method avoids the use of chemical reducing agents and can offer high levels of control over the reaction.

The electrochemical oxidation of nickel electrodes in the presence of specific ligands can also be used to generate desired complexes. While studies have investigated the electrochemical oxidation of nickel in various media, the specific electrochemical synthesis of nickel-triethylphosphane complexes via this method requires further exploration. However, the principles of electrosynthesis suggest that by carefully selecting the electrolyte and reaction conditions, it should be possible to generate Ni(I) and Ni(II)-triethylphosphane species directly from a nickel anode.

Structural Elucidation and Coordination Geometries

Molecular Structures of Nickel-Triethylphosphane Species

The interaction between nickel and triethylphosphane gives rise to complexes with distinct molecular structures, primarily dictated by the electronic configuration and coordination number of the nickel atom.

Coordination Environments of Nickel(0) Complexes

In its zero-valent state (d¹⁰), nickel forms complexes with triethylphosphane that are crucial as catalysts and precursors in organometallic chemistry. These species typically adopt geometries that accommodate a high coordination number or exist as coordinatively unsaturated, reactive intermediates.

The most common four-coordinate geometry for nickel(0) is tetrahedral, which maximizes the distance between bulky phosphine (B1218219) ligands. The archetypal example is Tetrakis(triethylphosphane)nickel(0), [Ni(PEt₃)₄]. nih.gov In this complex, the nickel center is surrounded by four triethylphosphane ligands, resulting in a stable 18-electron configuration. The geometry is analogous to other well-known tetracarbonylnickel(0) and tetrakis(triphenylphosphine)nickel(0) complexes, which adopt a tetrahedral arrangement. doubtnut.com While detailed crystallographic data for the triethylphosphane derivative is not always readily available, the tetrahedral structure is widely accepted based on spectroscopic data and comparison with structurally characterized analogues.

In solution, four-coordinate Ni(0) phosphine complexes like [Ni(PEt₃)₄] often exist in equilibrium with coordinatively unsaturated species. strath.ac.uk These lower-coordinate complexes, such as the three-coordinate [Ni(PEt₃)₃] and two-coordinate [Ni(PEt₃)₂, are highly reactive.

The three-coordinate species typically exhibit a trigonal planar geometry around the nickel center. While isolating the simple [Ni(PEt₃)₃] complex can be challenging, related three-coordinate Ni(0) species have been structurally characterized. For example, complexes involving other ligands alongside triethylphosphane can stabilize this geometry. Theoretical studies on related Ni(PH₃)₂L complexes (where L is a ligand with cumulative double bonds) provide insight into the electronic structure and bonding of such three-coordinate species. researchgate.net The formation of dinickelacycles from the reaction of Ni(0) precursors with certain vinylphosphines also results in three-coordinate nickel centers with approximately trigonal planar environments. strath.ac.uk

Coordination Environments of Nickel(I) and Nickel(II) Complexes

Nickel in +1 and +2 oxidation states also forms a range of complexes with triethylphosphane, exhibiting different preferred geometries compared to the Ni(0) counterparts.

Square planar geometry is a hallmark of d⁸ nickel(II) complexes, and numerous examples involving triethylphosphane ligands have been documented. These complexes are typically four-coordinate and diamagnetic. A prominent example is trans-dichlorobis(triethylphosphane)nickel(II), [NiCl₂(PEt₃)₂]. This compound and its analogues are valuable precursors in materials science and catalysis. acs.org

The crystal structures of several square planar Ni(II) complexes with triethylphosphane have been determined, confirming the trans arrangement of the phosphine ligands and the planar coordination at the nickel center. For instance, the oxidative addition of fluoroaromatic compounds to Ni(0) precursors in the presence of triethylphosphane yields stable, square-planar Ni(II) products. The structural parameters for these types of complexes highlight the typical bond lengths and angles associated with this geometry.

While less common, Ni(I) (a d⁹ system) can also be found in four-coordinate environments. However, these often deviate from ideal square planar geometry or exist in equilibrium with other forms. stackexchange.comwikipedia.org

Five-coordinate geometries, such as trigonal bipyramidal or square pyramidal, are less common for nickel complexes with simple monodentate ligands like triethylphosphane but represent important intermediates in catalytic cycles. The geometry of five-coordinate complexes can be described by the τ₅ parameter, which distinguishes between perfect square pyramidal (τ₅ = 0) and perfect trigonal bipyramidal (τ₅ = 1) structures. rsc.org

For Ni(II), achieving a trigonal bipyramidal geometry often requires polydentate ligands that enforce such a coordination environment. rsc.orgnih.gov While stable five-coordinate Ni(II) complexes with only monodentate triethylphosphane ligands are not common, related species with other phosphines have been characterized, often showing distorted geometries between square pyramidal and trigonal bipyramidal. rsc.orgresearchgate.net

Similarly, five-coordinate Ni(I) complexes are rare. There are reports of uncommon five-coordinate Ni(I) species stabilized by specific tridentate ligands in combination with other π-acceptor ligands, but not with a simple set of triethylphosphane ligands. researchgate.netrsc.org The study of such geometries remains an active area of research due to their potential relevance in reaction mechanisms.

Dinuclear and Higher-Order Cluster Architectures

While mononuclear nickel-phosphine complexes are common, the controlled aggregation of these units can lead to the formation of dinuclear and polynuclear clusters. These architectures are often held together by bridging ligands, which can include the phosphine ligands themselves (or derivatives thereof), halides, or other ancillary groups.

A notable example in the broader class of nickel-phosphine clusters is the formation of a trinuclear nickel phosphinidene (B88843) cluster, [Ni₃(μ₃-PPh)(μ-PPh₂)₂(PPh₃)₃]. nsf.gov This complex was synthesized from a Ni(0) source, bis(η³-trityl)nickel, and triphenylphosphine. nsf.gov The reaction involves the cleavage of P-C bonds within the phosphine ligand to generate phosphide (B1233454) (PPh₂⁻) and phosphinidene (PPh²⁻) fragments, which act as bridging ligands to stabilize the Ni₃ core. nsf.gov This demonstrates that the phosphine ligand can be more than a simple spectator ligand, actively participating in the construction of the cluster framework.

Dimeric species have also been characterized, such as [Ni(PPh₂CH₂CHCH₂)(PPh₂-η²-CHCHCH₃)]₂, formed from the reaction of [Ni(COD)₂] with allyldiphenylphosphine. nih.gov In this structure, two nickel centers are bridged by phosphine ligands, with one of the ligand's allyl arms having undergone isomerization and coordinating to a nickel center. nih.gov Such structures highlight the potential for intramolecular reactivity and the formation of stable, bridged multinuclear complexes. The proximity of metal centers in these clusters can facilitate cooperative effects, influencing their catalytic activity in ways not possible with monometallic systems. rsc.org

Advanced Spectroscopic Techniques for Structural Analysis

The characterization of nickel-triethylphosphane and its analogues, particularly transient and catalytically relevant species, necessitates the use of advanced spectroscopic methods. NMR, X-ray crystallography, and EPR spectroscopy each provide unique and complementary insights into the structure, bonding, and electronic nature of these complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the ligand environment and dynamic processes in solution. ³¹P NMR is particularly informative for nickel-phosphine complexes.

The ³¹P chemical shift is sensitive to the electronic environment of the phosphorus atom, although its interpretation can be complex due to the interplay of ligand donation and metal-to-ligand back-bonding. nih.gov However, the coupling constant between two phosphorus nuclei, J(PP), has emerged as a more reliable indicator of the nickel's oxidation state in bidentate phosphine complexes. nih.gov For instance, in complexes with two-carbon linkers between phosphorus atoms, |J(PP)| values greater than 40 Hz are characteristic of Ni(0), while values below 30 Hz are typical for Ni(II). nih.gov This trend is reversed for complexes with three-carbon linkers. nih.gov

¹H NMR spectroscopy provides information about the organic part of the phosphine ligand and can reveal dynamic behaviors. For example, studies on pseudotetrahedral [NiX₂(PPh₃)₂] complexes (where X = Cl, Br, I) showed that the nature of the halide ligand influences the rotation of the phenyl groups on the phosphine. tci-thaijo.org Phenyl rotation was observed for the chloride complex, while only oscillation and static behavior were seen for the bromide and iodide complexes, respectively, indicating increasing steric hindrance or electronic effects through the series. tci-thaijo.org

Table 1: Selected ³¹P NMR Data for Nickel Phosphine Complexes

Complex TypeOxidation StateLinkerTypical |J(PP)| (Hz)Reference
Ni Bidentate PhosphineNi(0)Two-Carbon> 40 nih.gov
Ni Bidentate PhosphineNi(II)Two-Carbon< 30 nih.gov
Ni Bidentate PhosphineNi(0)Three-Carbon< 30 nih.gov
Ni Bidentate PhosphineNi(II)Three-Carbon> 40 nih.gov

X-ray Crystallographic Analysis of Catalytically Relevant Intermediates

Single-crystal X-ray diffraction (SCXRD) provides definitive structural information, offering precise bond lengths, bond angles, and coordination geometries. This technique is invaluable for characterizing key intermediates in catalytic cycles, which can help to elucidate reaction mechanisms.

For example, SCXRD has been used to characterize three-coordinate Ni(0) complexes, which are often proposed as the active species in cross-coupling reactions. uwa.edu.au The crystal structure of a Ni(0) complex containing both an N-heterocyclic carbene and phosphite (B83602) ligands, for instance, provided crucial data on its geometry and bonding. uwa.edu.au Similarly, the structure of an oxidative addition product, a key step in many catalytic cycles, was unambiguously established by X-ray diffraction, revealing a distorted square planar geometry for the resulting Ni(II) complex. escholarship.org These solid-state structures provide a snapshot of a specific point in a reaction pathway, confirming proposed intermediates and informing the design of more efficient catalysts. chemrxiv.org

Table 2: Selected X-ray Crystallographic Data for Nickel-Phosphine Complexes

ComplexNi Oxidation StateCoordination GeometryKey Bond Length (Å)Reference
Ni(SIMes)[P(O-o-tol)₃]₂0Trigonal PlanarNi-P1 = 2.0876(5), Ni-P2 = 2.0914(5) uwa.edu.au
(dtbbpy)Ni(Aryl)BrIIDistorted Square Planar- escholarship.org
[Ni(CyJohnPhos)₂]0-- chemrxiv.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically sensitive to species with unpaired electrons (paramagnetic species). It is therefore essential for studying nickel complexes in odd-electron oxidation states, such as Ni(I) and Ni(III), which are frequently invoked as intermediates in modern cross-coupling and photoredox catalysis. nih.gov

EPR studies have been instrumental in identifying Ni(I) species generated during the oxidation of Ni(0) phosphine complexes. uj.ac.za The reaction of Ni(PPh₃)₄ with various acids was shown by EPR to form paramagnetic Ni(I) complexes, and the resulting spectra helped to identify the species present in the reaction medium, such as [Ni(PPh₃)₃]⁺ and (PPh₃)₃NiOOCCH₃. uj.ac.za

Furthermore, EPR can distinguish between metal-centered and ligand-centered radicals. nih.gov In some organonickel radical complexes, the geometry of the complex determines whether the unpaired electron resides primarily on the nickel center or on the ligand. nih.gov For example, the reduction of a Ni(II) precursor, (dMeBiOx)Ni(Dipp)Br, yielded a product that was characterized by its EPR signal as a Ni-centered radical. nih.gov High-frequency EPR has also been used to probe integer-spin S=1 Ni(II) complexes, which are often "EPR-silent" at conventional frequencies, allowing for the determination of their zero-field splitting parameters. nih.gov

Table 3: Selected EPR Data for Paramagnetic Nickel-Phosphine Species

ComplexOxidation StateSpin State (S)Key EPR ParametersReference
Ni(PPh₃)₂Cl₂II1D = +13.20(5) cm⁻¹, g = 2.20(5) nih.gov
[(PPh₃)₂Ni(OEt₂)P(OEt)₃]BF₄I1/2- uj.ac.za
[(dMeBiOx)Ni(Dipp)]I1/2Identified as Ni-centered radical nih.gov
[CpNi(PPh₃)₂]I1/2g = 2.088, a(³¹P) = 104 G researchgate.net

Electronic Structure and Bonding Interactions

Theoretical Investigations of Electronic Configurations

Computational chemistry provides powerful tools to probe the electronic environment of transition metal complexes. For Nickel-triethylphosphane (1/3), theoretical investigations offer deep insights into its stability, orbital arrangements, and the nature of its chemical bonds.

Density Functional Theory (DFT) calculations are instrumental in understanding the electronic structure of nickel-phosphine complexes. Studies on related Ni(0)-phosphine systems reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to defining the complex's reactivity. For instance, in analogous Ni(PH₃)₂ complexes with other ligands, the HOMO is often associated with donor interactions, while the LUMO is involved in acceptor interactions. mdpi.comresearchgate.net In diazomethane (B1218177) complexes, the primary donor interaction involves the diazomethane HOMO and the nickel 4s orbital. mdpi.com The electron configuration of the central nickel atom, which is 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d⁸, is crucial for these interactions, with the d-orbitals playing a central role in bonding. acenet.edu DFT calculations on various nickel complexes have been used to rationalize their structures and elucidate the fundamental spin state and metal-ligand interaction types. researchgate.net

To quantitatively understand the bonding, methods like Quantum Theory of Atoms in Molecules (QTAIM) and Energy Decomposition Analysis (EDA) are employed. mdpi.comresearchgate.net EDA partitions the total interaction energy (ΔE_int) between the metal and ligands into chemically meaningful components: electrostatic interaction (ΔE_elstat), Pauli repulsion (ΔE_Pauli), and orbital interaction (ΔE_orb). researchgate.netunl.edu

The orbital interaction term can be further dissected using the Natural Orbitals for Chemical Valence (NOCV) methodology (EDA-NOCV). researchgate.net This combined approach provides a detailed picture of the donor-acceptor interactions. For example, in analyses of various η² nickel-phosphine complexes, the total interaction energy was found to be over 60 kcal/mol. mdpi.comnih.gov These studies consistently highlight that π-backdonation is a stronger component than σ-donation in stabilizing these types of complexes. mdpi.comnih.gov

Table 1: Illustrative Energy Decomposition Analysis Data for a Model Ni(0)-Ligand Interaction

Energy ComponentDescriptionTypical Contribution (kcal/mol)
ΔE_intTotal Interaction Energy-60.5
ΔE_PauliPauli Repulsion (destabilizing)+150.2
ΔE_elstatElectrostatic Interaction (stabilizing)-125.7
ΔE_orbOrbital Interaction (stabilizing)-85.0

Note: Data is representative of typical Ni(0)-phosphine complexes and serves for illustrative purposes.

QTAIM analyses provide further details by examining the electron density (ρ) at bond critical points (BCPs). mdpi.com This can reveal the strength and nature of the metal-ligand bond. For instance, comparisons between different coordination modes can show significant variations in electron density and Wiberg bond indices, indicating differences in bond strength. mdpi.com

Metal-Ligand Bonding Characteristics

The bond between the nickel center and the triethylphosphane ligands is a classic example of the synergistic interplay between ligand-to-metal donation and metal-to-ligand backdonation.

The bonding in Nickel-triethylphosphane (1/3) is primarily described by the Dewar-Chatt-Duncanson model. It involves two main components:

σ-donation : The lone pair of electrons on the phosphorus atom of triethylphosphane is donated to an empty d-orbital on the nickel(0) center. wikipedia.orgumb.edu

π-backdonation : Electron density from filled nickel d-orbitals is donated back into the empty σ* (P-C) anti-bonding orbitals of the triethylphosphane ligands that have suitable π symmetry. wikipedia.orgumb.edu

This synergistic process strengthens the metal-ligand bond and is crucial for the stability of low-valent transition metal complexes. wikipedia.org Studies on various nickel-phosphine complexes confirm that π-backbonding is a dominant contributor to the metal-ligand bond, often exceeding the contribution from σ-donation. mdpi.comnih.govnih.gov This backdonation dissipates excess negative charge on the metal center, stabilizing its formal d¹⁰ electronic configuration. nih.gov In some cases, the phosphine (B1218219) ligand itself can mediate charge transfer, a phenomenon termed "ligand-induced backbonding," which further stabilizes the complex. nih.govrsc.org

The nature of the phosphine ligand significantly influences the properties of the resulting complex. nih.govrsc.org These effects are typically categorized using the models developed by Tolman.

Electronic Effect : The electron-donating ability of a phosphine ligand is quantified by the Tolman Electronic Parameter (TEP). This parameter is determined experimentally by measuring the ν(CO) stretching frequency of a standard complex like Ni(CO)₃L. umb.edu A more strongly donating phosphine increases the electron density on the nickel, which enhances π-backdonation to the other ligands (like CO), weakening the C-O bond and lowering its stretching frequency. umb.edu Triethylphosphane (PEt₃) is known to be a stronger electron donor than trimethylphosphine (B1194731) (PMe₃) and many triarylphosphines. nih.gov

Steric Effect : The steric bulk of a phosphine ligand is described by the Tolman Cone Angle (θ). This is the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents. Triethylphosphane has a moderate cone angle, which influences the number of ligands that can coordinate to the metal center and the stability of the resulting complex. Steric effects play a dominant role in phosphine ligand exchange equilibria on zerovalent nickel. nih.gov

Table 2: Tolman Parameters for Selected Phosphine Ligands

Ligand (L)Tolman Electronic Parameter (TEP, cm⁻¹) for Ni(CO)₃LTolman Cone Angle (θ, °)
PF₃2110104
P(OMe)₃2079107
PMe₃2064118
PEt₃2062132
PPh₃2069145
PCy₃2056170

Source: Adapted from data found in chemical literature. umb.edunih.gov

Redox Properties and Oxidation State Accessibility

Nickel complexes are known for their rich redox chemistry, with accessible oxidation states typically ranging from Ni(0) to Ni(III). nih.govnih.gov The specific nickel-phosphine complex can influence which states are favored. The coordination of phosphine ligands helps to stabilize the low-valent Ni(0) state in Nickel-triethylphosphane (1/3).

Oxidation of the nickel center is a key step in many catalytic cycles. nih.govnih.gov For instance, the oxidative addition of a substrate to a Ni(0) complex generates a Ni(II) species. The electronic properties of the phosphine ligands modulate the redox potential of the Ni(0)/Ni(II) couple. Stronger σ-donating ligands like triethylphosphane make the Ni(0) center more electron-rich and thus easier to oxidize.

While Ni(0) and Ni(II) are the most common oxidation states in catalysis, Ni(I) and Ni(III) intermediates have also been proposed and identified in various reactions. nih.govnih.gov Spectroscopic and computational studies have been used to characterize these transient species, confirming the ability of nickel to access multiple oxidation states, a property that is fundamental to its diverse catalytic activity. nih.govnsf.gov The presence of certain ligands can make higher oxidation states, such as Ni(III), more accessible and stable. nih.gov

Experimental Electrochemical Potentials of Nickel-Triethylphosphane Complexes

The electrochemical potentials of nickel-triethylphosphane complexes provide quantitative insight into the thermodynamics of their redox processes. These potentials are highly sensitive to the coordination environment of the nickel center, including the number and arrangement of the triethylphosphane ligands, as well as the nature of any other co-ligands.

A notable example is the complex (triphos)(PEt3)Ni(BF4)2, which features a tripodal phosphine ligand (triphos) and one triethylphosphane ligand. This Ni(II) complex undergoes two distinct one-electron reductions. The first reduction, corresponding to the Ni(II)/Ni(I) couple, occurs at a potential of -0.77 V versus the ferrocene/ferrocenium (Fc/Fc⁺) couple. The subsequent reduction from Ni(I) to Ni(0) is observed at a more negative potential of -1.05 V vs Fc/Fc⁺ thieme-connect.com.

The electrochemical data for selected nickel-triethylphosphane complexes are summarized in the interactive table below. This data is crucial for predicting the feasibility of electron transfer steps in catalytic cycles involving these species.

ComplexRedox CouplePotential (V vs. Fc/Fc⁺)Solvent/ElectrolyteReference
(triphos)(PEt3)Ni(BF4)2Ni(II) / Ni(I)-0.77Not specified thieme-connect.com
(triphos)(PEt3)Ni(BF4)2Ni(I) / Ni(0)-1.05Not specified thieme-connect.com

Accessibility and Stability of Ni(0), Ni(I), Ni(II), and Ni(III) Species

The coordination of triethylphosphane ligands to a nickel center allows for the stabilization of a range of oxidation states, from Ni(0) to Ni(III), and potentially even Ni(IV). The accessibility and relative stability of these states are critical for the diverse reactivity of nickel-triethylphosphane complexes in catalysis.

Ni(0) Complexes: The zerovalent state, Ni(0), is a key intermediate in many catalytic cross-coupling reactions. The complex tetrakis(triethylphosphane)nickel(0) (Ni(PEt3)4) is a well-known example of a stable Ni(0) species. Its formation is crucial for the oxidative addition step in catalytic cycles. The stability of such complexes is influenced by the strong σ-donating and moderate π-accepting properties of the triethylphosphane ligands, which help to electronically saturate the nickel center.

Ni(I) Complexes: Nickel(I) species are paramagnetic and have been identified as important intermediates in an increasing number of catalytic reactions, particularly those involving radical pathways. The synthesis and isolation of Ni(I) complexes can be challenging due to their propensity for disproportionation. However, the use of appropriate ancillary ligands and synthetic methodologies has enabled the characterization of Ni(I)-phosphine complexes. For instance, Ni(I)-bromide complexes have been synthesized through the controlled oxidation of Ni(0) precursors in the presence of phosphine ligands nih.gov. The stability of these Ni(I) species is highly dependent on the steric and electronic properties of the ligand sphere.

Ni(II) Complexes: The Ni(II) oxidation state is the most common and stable state for nickel under ambient conditions. A vast array of Ni(II)-triethylphosphane complexes have been synthesized and characterized. A representative and widely used example is bis(triethylphosphane)nickel(II) dichloride (NiCl2(PEt3)2). These complexes are often used as precursors for the in-situ generation of catalytically active lower-valent nickel species. The geometry of these four-coordinate complexes can vary between square planar and tetrahedral, depending on the nature of the other ligands and the solvent.

Ni(III) Complexes: The Ni(III) oxidation state, once considered rare, is now recognized as a viable intermediate in many nickel-catalyzed reactions, particularly in oxidative addition and reductive elimination steps. While well-characterized Ni(III) complexes with other phosphine ligands exist, the isolation and characterization of stable Ni(III) complexes bearing solely triethylphosphane ligands are less common. Their existence is often inferred from spectroscopic and mechanistic studies. The stabilization of the Ni(III) state typically requires a specific coordination environment that can accommodate the d⁷ electronic configuration, often involving strong σ-donor ligands and a suitable geometric arrangement. The synthesis of stable organometallic Ni(III) complexes has been achieved with certain tetradentate N-donor ligands, showcasing that the ligand framework is crucial for taming the reactivity of this high-valent species acs.org.

Influence of Ligand Design and Supporting Environments on Reactivity

Steric and Electronic Parameters of Triethylphosphane and Their Effects on Catalysis

The catalytic behavior of nickel complexes is intricately linked to the steric and electronic properties of their phosphine (B1218219) ligands. For triethylphosphane (PEt₃), these parameters have been extensively studied and quantified, providing a framework for understanding its role in catalysis.

The Tolman cone angle (θ) is a critical measure of the steric bulk of a phosphine ligand. wikipedia.org It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. wikipedia.org For triethylphosphane, the Tolman cone angle is approximately 132°. manchester.ac.uk This moderate steric bulk influences the coordination number of the nickel center, often favoring the formation of lower-coordinate species which can be more catalytically active. umb.edu Bulky ligands can create an open coordination site, which is often a prerequisite for substrate binding and subsequent catalytic steps. libretexts.org

The electronic parameter (ν) , derived from the CO stretching frequency in Ni(CO)₃(phosphine) complexes, quantifies the net electron-donating ability of the phosphine ligand. libretexts.org Triethylphosphane is considered a strong σ-donating ligand. This property increases the electron density on the nickel center, which can enhance its nucleophilicity and facilitate key steps in catalytic cycles, such as oxidative addition. illinois.edu The electronic and steric properties of phosphine ligands are often interrelated; for instance, changes in substituent electronegativity can affect bond angles and distances, thereby influencing steric bulk. manchester.ac.uk

Table 1: Steric and Electronic Parameters of Triethylphosphane

Parameter Value Description
Tolman Cone Angle (θ) 132° A measure of the steric bulk of the ligand. manchester.ac.uk
Tolman Electronic Parameter (TEP) 2061.7 cm⁻¹ A measure of the ligand's electron-donating ability, based on the A₁ C-O stretching frequency of Ni(CO)₃L.
pKa 8.69 The acid dissociation constant of the corresponding phosphonium (B103445) ion, indicating basicity.

Comparative Mechanistic Studies with Other Phosphine Ligands (e.g., PMe₃, PPh₃)

To better understand the unique role of triethylphosphane in nickel catalysis, it is instructive to compare its performance with other common phosphine ligands, such as trimethylphosphane (PMe₃) and triphenylphosphane (PPh₃). These ligands differ in their steric and electronic profiles, leading to distinct catalytic behaviors.

Trimethylphosphane (PMe₃) is less sterically demanding than PEt₃, with a Tolman cone angle of 118°. nsf.gov It is also a strong electron donor. The smaller size of PMe₃ can allow for higher coordination numbers at the nickel center, which may not always be favorable for catalysis as it can lead to coordinatively saturated and less reactive species. strath.ac.ukacs.org In some cases, the use of less bulky phosphines can lead to different reaction outcomes or lower selectivity compared to more sterically hindered ligands.

Triphenylphosphane (PPh₃) , with a Tolman cone angle of 145°, is more sterically bulky than PEt₃. manchester.ac.uk Electronically, PPh₃ is a weaker σ-donor but possesses π-acceptor capabilities due to the phenyl groups. This can influence the electronic properties of the nickel center differently than the purely σ-donating alkylphosphines. The larger steric bulk of PPh₃ can promote the formation of highly reactive, low-coordinate nickel species. However, its weaker electron-donating ability might hinder certain catalytic steps like oxidative addition.

Mechanistic studies have shown that the choice of phosphine ligand can significantly impact reaction rates and selectivity. For instance, in nickel-catalyzed cross-coupling reactions, the ligand's cone angle and electronic nature can influence the equilibrium between different nickel species in solution, thereby controlling the concentration of the active catalytic species. strath.ac.ukacs.org The balance between steric bulk and electron-donating ability is often key to achieving optimal catalytic performance.

Table 2: Comparison of Phosphine Ligand Properties and Catalytic Effects

Ligand Tolman Cone Angle (θ) Electronic Character General Effects on Nickel Catalysis
PMe₃ 118° Strong σ-donor Less sterically demanding, can lead to higher coordination numbers. nsf.gov
PEt₃ 132° Strong σ-donor Moderate steric bulk, balances reactivity and stability. manchester.ac.uk
PPh₃ 145° Weaker σ-donor, π-acceptor More sterically demanding, can promote lower coordination numbers. manchester.ac.uk

Impact of Ligand Denticity (Monodentate vs. Bidentate vs. Tridentate) on Nickel Coordination and Reactivity

The denticity of a phosphine ligand—whether it binds to the metal center through one (monodentate), two (bidentate), or three (tridentate) phosphorus atoms—has a profound effect on the coordination geometry, stability, and reactivity of nickel complexes.

Monodentate ligands , such as triethylphosphane, offer flexibility in the coordination sphere. acs.org The number of ligands bound to the nickel center can vary depending on the reaction conditions and the steric bulk of the ligands. strath.ac.uk This can be advantageous in catalytic cycles that require changes in coordination number. However, monodentate ligands can dissociate more readily from the metal center, which can lead to catalyst deactivation.

Bidentate phosphine ligands (diphosphines) form a chelate ring with the nickel center, leading to more stable complexes due to the chelate effect. strath.ac.ukelectronicsandbooks.com The "bite angle" of the diphosphine, which is the P-Ni-P angle, is a critical parameter that influences the geometry and reactivity of the complex. youtube.com Different bite angles can favor different elementary steps in a catalytic cycle, such as reductive elimination. illinois.edu For example, some nickel-catalyzed reactions show enhanced selectivity and activity with specific bidentate phosphine ligands. chemrxiv.org

Tridentate phosphine ligands provide even greater stability and can enforce a specific coordination geometry around the nickel center, such as square planar or trigonal bipyramidal. tdl.org These ligands can be used to create well-defined and robust catalysts. However, their rigidity can sometimes limit the flexibility required for certain catalytic transformations. tdl.org Studies on nickel hydride complexes with tridentate phosphine ligands have provided insights into the structural and thermodynamic properties that are crucial for processes like H₂ activation. tdl.org

The choice of ligand denticity is therefore a powerful tool for tuning the properties of nickel catalysts, allowing for the rational design of systems with enhanced stability, activity, and selectivity.

Solvent Effects on Reaction Pathways, Selectivity, and Intermediate Stability

The solvent is not merely an inert medium but can play a crucial role in influencing the course of nickel-catalyzed reactions. dntb.gov.uarsc.org Solvent properties such as polarity, coordinating ability, and proticity can affect reaction rates, selectivity, and the stability of catalytic intermediates. rsc.orgrsc.org

Polarity can influence the solubility of reactants and catalysts, as well as the stability of charged or polar intermediates and transition states. In reactions involving polar species, a more polar solvent can accelerate the reaction rate by stabilizing these species.

Coordinating solvents , such as acetonitrile (B52724) or tetrahydrofuran (B95107) (THF), can compete with other ligands for coordination sites on the nickel center. This can influence the concentration of the active catalytic species and potentially alter the reaction pathway. In some cases, solvent coordination is a necessary part of the catalytic cycle.

Protic solvents , like alcohols, can participate in proton transfer steps and can also influence the stability of intermediates through hydrogen bonding. researchgate.net For example, in certain nickel-catalyzed hydrogenation reactions, the choice of solvent can significantly impact the product distribution. researchgate.net

Computational Methodologies in Understanding Nickel Triethylphosphane Chemistry

Application of Density Functional Theory (DFT) in Elucidating Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as catalytic intermediates and transition states. It is widely applied to map out the potential energy surfaces of catalytic cycles involving nickel-triethylphosphane complexes, providing crucial information on the thermodynamics and kinetics of each elementary step.

Key elementary steps in nickel-catalyzed cross-coupling reactions, such as oxidative addition and reductive elimination, are routinely studied using DFT. nih.govbatistalab.com By calculating the free energy of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. researchgate.netresearchgate.net For instance, DFT calculations have been employed to determine the activation barriers for the oxidative addition of aryl halides to Ni(0) complexes ligated by phosphines like triethylphosphane (PEt₃). nih.govchimia.ch These calculations help to understand how factors like the nature of the halide and the electronic properties of the aryl group influence the reaction rate. nih.govchimia.ch

One study computationally investigated the oxidative addition of aryl halides to Ni(PEt₃)₄, concluding that the reaction can proceed through a mix of SₙAr-type and halogen atom abstraction pathways. nih.gov The calculated activation energies can rationalize experimental observations regarding reaction feasibility and selectivity. semanticscholar.orgrsc.org

Below is a representative data table illustrating the type of energetic data obtained from DFT calculations for key steps in a generic nickel-catalyzed cross-coupling reaction.

Table 1: Hypothetical DFT-Calculated Free Energies (ΔG in kcal/mol) for a Ni(PEt₃)₂-Catalyzed Cross-Coupling Cycle
Reaction StepSpeciesRelative Free Energy (kcal/mol)
Ligand DissociationNi(PEt₃)₄5.0
Ni(PEt₃)₂ + 2 PEt₃0.0
Oxidative AdditionTS_OA+21.5
Ar-Ni(II)(X)(PEt₃)₂-10.2
TransmetalationTS_TM+15.8
Ar-Ni(II)(R)(PEt₃)₂-12.5
Reductive EliminationTS_RE+25.0
Ni(0)(PEt₃)₂ + Ar-R-35.0

Note: The values in this table are illustrative and represent typical data obtained from DFT studies to compare the relative energies of different states in a catalytic cycle.

Microkinetic Modeling for Predicting Reaction Outcomes and Selectivity

While DFT provides energetics for individual reaction steps, microkinetic modeling integrates this information to simulate the behavior of the entire catalytic system under realistic reaction conditions. acs.orgnih.gov This technique builds a mathematical model based on a network of elementary reaction steps, with the rate constants for each step derived from DFT-calculated activation energies via transition state theory. nih.gov

By solving a system of differential equations that describe the concentration changes of all species over time, microkinetic models can predict macroscopic observables such as reaction rates, catalyst speciation, turnover frequencies (TOFs), and product selectivity. nih.govnsf.gov This approach is invaluable for understanding complex reaction networks where multiple competing pathways exist.

For a nickel-triethylphosphane catalyzed reaction, a microkinetic model would include steps such as:

Ligand association/dissociation

Oxidative addition of the substrate

Transmetalation with a coupling partner

Isomerization of intermediates

Reductive elimination to form the product

Catalyst deactivation pathways

Hammett Analysis for Quantitative Structure-Reactivity Relationships

Hammett analysis is a classic tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.org This linear free-energy relationship correlates reaction rates or equilibrium constants for a series of reactions with a substituent constant (σ) that reflects the electronic-donating or -withdrawing nature of a substituent. The slope of the plot (ρ, rho) indicates the sensitivity of the reaction to these electronic effects. libretexts.org

In the context of nickel-triethylphosphane chemistry, Hammett analysis can be applied to understand the electronic demands of key steps in the catalytic cycle, such as oxidative addition or reductive elimination. For instance, by studying the rate of oxidative addition of a series of para-substituted aryl halides to a Ni(0)(PEt₃)ₙ complex, a Hammett plot can be constructed. A positive ρ value would indicate that electron-withdrawing groups on the aryl halide accelerate the reaction, suggesting a buildup of negative charge at the reaction center in the transition state. chimia.ch This is consistent with a mechanism where the electron-rich nickel center attacks the electrophilic carbon of the C-X bond. chimia.ch

While originally developed for substituents on substrates, the principles of linear free-energy relationships are also extended to ligands. The electronic properties of phosphine (B1218219) ligands can be parameterized, and these parameters can be correlated with catalytic activity or selectivity. researchgate.net For example, the diastereoselectivity in some cross-coupling reactions has been shown to correlate with the electronic parameters of the phosphine ligand, demonstrating that more electron-withdrawing phosphines can favor the formation of one diastereomer over another. researchgate.net This quantitative structure-reactivity relationship (QSRR) provides valuable mechanistic insight and guides the selection of ligands for achieving desired reaction outcomes.

Table 2: Conceptual Data for Hammett Analysis of Oxidative Addition
Para-Substituent (X) on Aryl BromideSubstituent Constant (σₚ)Relative Rate (k_rel)log(k_rel)
-OCH₃-0.270.25-0.60
-CH₃-0.170.50-0.30
-H0.001.000.00
-Cl+0.233.500.54
-CN+0.6630.01.48
-NO₂+0.7880.01.90

Note: This table presents hypothetical data to illustrate the correlation in a Hammett plot for the oxidative addition step. A plot of log(k_rel) vs. σₚ would yield a straight line with a slope of ρ.

Computational Design Principles for Novel Catalytic Systems

The insights gained from DFT, microkinetic modeling, and QSRR analyses are being increasingly leveraged for the in silico design of novel and more effective nickel-phosphine catalytic systems. nih.gov Computational approaches allow for the high-throughput screening of virtual libraries of ligands to identify candidates with desired steric and electronic properties before committing to synthetic efforts. researchgate.netchemrxiv.org

One key design principle is the tuning of ligand properties to modulate the energetics of the catalytic cycle. For example, if DFT calculations show that reductive elimination is the rate-limiting step, computational screening can identify phosphine ligands with specific electronic or steric profiles that lower the barrier for this step. acs.org Machine learning algorithms, trained on datasets of computationally derived ligand descriptors and experimental outcomes, are emerging as powerful tools to accelerate the discovery of ligands for challenging transformations. acs.orgsoton.ac.uk

Computational studies have highlighted the importance of ligand steric properties, such as the percent buried volume (%Vbur), in governing the ligation state and reactivity of nickel catalysts. princeton.educhemrxiv.org This has led to the design of new phosphines with remote steric hindrance that enhance catalytic activity in reactions where traditional ligands fail. ucla.edubohrium.com Furthermore, computational methods enable the exploration of entirely new mechanistic paradigms. For instance, the design of hydroxyphosphine ligands was guided by DFT calculations, which suggested that a cooperative bimetallic mechanism involving both nickel and magnesium could significantly accelerate the activation of unreactive aryl electrophiles. nih.gov

These computational design principles are shifting the discovery of new catalysts from a trial-and-error process to a more rational, prediction-driven endeavor, accelerating the development of next-generation nickel-triethylphosphane and related catalytic systems. nih.gov

Q & A

Q. What are the methodological considerations for synthesizing Nickel-Triethylphosphane (1/3) with high purity?

Synthesis requires precise control of stoichiometry, reaction temperature, and ligand coordination dynamics. A typical protocol involves reacting nickel precursors (e.g., NiCl₂) with triethylphosphane in anhydrous conditions under inert gas. Purity is validated via elemental analysis, NMR spectroscopy (e.g., <sup>31</sup>P NMR for ligand coordination), and X-ray crystallography to confirm the 1:3 Ni:P ratio. Reagent-grade solvents and rigorous exclusion of oxygen/moisture are critical to avoid side reactions .

Q. How can spectroscopic methods characterize the structural and electronic properties of Nickel-Triethylphosphane (1/3)?

  • IR Spectroscopy : Identifies ligand bonding modes (e.g., ν(P-C) stretches).
  • UV-Vis Spectroscopy : Probes d-d transitions and charge-transfer bands to infer electronic structure.
  • <sup>31</sup>P NMR : Resolves phosphane ligand environments and detects dynamic coordination behavior.
  • X-Ray Diffraction (XRD) : Provides definitive proof of molecular geometry and Ni-P bond distances. Cross-referencing with computational models (e.g., DFT) enhances interpretation .

Q. What experimental controls are essential for reproducibility in catalytic studies involving Nickel-Triethylphosphane (1/3)?

Standardize reaction parameters (temperature, solvent polarity, substrate-to-catalyst ratio) and include control experiments without the catalyst or with alternative nickel complexes. Use internal standards (e.g., deuterated solvents for NMR) and replicate trials to quantify variability. Document ligand decomposition pathways via post-reaction MS or TGA analysis .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for studying ligand substitution kinetics in Nickel-Triethylphosphane (1/3)?

A 2<sup>k</sup> factorial design evaluates variables like temperature (25–80°C), ligand concentration (1–3 equivalents), and solvent polarity (THF vs. toluene). Response variables include reaction rate (monitored via <sup>31</sup>P NMR) and product yield. Statistical tools (ANOVA) identify significant factors and interactions, reducing experimental runs while maximizing data robustness .

Q. How to resolve contradictions in reported catalytic activities of Nickel-Triethylphosphane (1/3) across studies?

Discrepancies often arise from unaccounted variables (e.g., trace moisture, ligand purity). Conduct a meta-analysis of literature data to identify confounding factors. Reproduce key studies under controlled conditions, using standardized purity assays (e.g., ICP-MS for nickel content). Apply multivariate regression to isolate variables affecting catalytic turnover .

Q. What theoretical frameworks guide the study of Ni-P bonding in Nickel-Triethylphosphane (1/3)?

Density Functional Theory (DFT) models electron distribution and bond strength, while Molecular Orbital (MO) theory explains ligand-field stabilization. Spectroscopic data (XAS, EPR) validate computational predictions. Link findings to broader coordination chemistry principles, such as the Tolman Electronic Parameter for phosphane ligands .

Q. How can machine learning enhance predictive models for Nickel-Triethylphosphane (1/3) reactivity?

Train neural networks on datasets of Ni-P bond lengths, reaction enthalpies, and catalytic outcomes. Input features include ligand steric/electronic parameters (e.g., cone angles, Hammett constants) and solvent descriptors. Validate models with cross-experimental validation and integrate with quantum mechanics/molecular mechanics (QM/MM) simulations for multi-scale insights .

Methodological Resources

  • Synthesis & Characterization : Follow protocols from the Beilstein Journal of Organic Chemistry for reproducibility .
  • Data Analysis : Use NIST Chemistry WebBook for reference spectra and thermodynamic data .
  • Computational Modeling : Leverage COMSOL Multiphysics for coupling AI with chemical simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.